molecular formula C19H16O5 B5890428 2-oxo-2H-chromen-4-yl 4-(propan-2-yloxy)benzoate

2-oxo-2H-chromen-4-yl 4-(propan-2-yloxy)benzoate

Cat. No.: B5890428
M. Wt: 324.3 g/mol
InChI Key: LCVIERINSCJDHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-chromen-4-yl 4-(propan-2-yloxy)benzoate typically involves the esterification of 2-oxo-2H-chromen-4-ol with 4-(propan-2-yloxy)benzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromen-4-yl 4-(propan-2-yloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-oxo-2H-chromen-4-yl 4-(propan-2-yloxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-4-yl 4-(propan-2-yloxy)benzoate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to its therapeutic effects. Additionally, it can modulate reactive oxygen species (ROS) levels, contributing to its antioxidant properties .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-oxochromen-4-yl) 4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12(2)22-14-9-7-13(8-10-14)19(21)24-17-11-18(20)23-16-6-4-3-5-15(16)17/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVIERINSCJDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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